molecular formula C14H13N5OS B12596631 Acetamide,N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-

Acetamide,N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-

Cat. No.: B12596631
M. Wt: 299.35 g/mol
InChI Key: ADAYNJUPHGBXDS-UHFFFAOYSA-N
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Description

Acetamide, N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- is a complex organic compound with the molecular formula C14H13N5OS and a molecular weight of 299.35 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- typically involves multiple steps, starting with the preparation of the triazinoindole core. This core can be synthesized through the cyclization of appropriate precursors under controlled conditions. The allyl group is then introduced via an alkylation reaction, followed by the attachment of the acetamide group through acylation.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl or acetamide groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Acetamide, N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- involves its interaction with specific molecular targets and pathways. The triazinoindole moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazinoindole derivatives and acetamide-containing molecules. Examples are:

  • N-Allyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
  • 1,2,4-Triazole derivatives

Uniqueness

What sets Acetamide, N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyl group enhances its ability to participate in various chemical reactions, while the triazinoindole moiety provides a versatile scaffold for biological interactions.

Properties

Molecular Formula

C14H13N5OS

Molecular Weight

299.35 g/mol

IUPAC Name

N-prop-2-enyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

InChI

InChI=1S/C14H13N5OS/c1-2-7-15-11(20)8-21-14-17-13-12(18-19-14)9-5-3-4-6-10(9)16-13/h2-6H,1,7-8H2,(H,15,20)(H,16,17,19)

InChI Key

ADAYNJUPHGBXDS-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1

Origin of Product

United States

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